molecular formula C15H16N6O3 B2912390 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide CAS No. 2034507-86-1

2-(2,5-dioxopyrrolidin-1-yl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide

Cat. No.: B2912390
CAS No.: 2034507-86-1
M. Wt: 328.332
InChI Key: MKQQDDYOOFIWIN-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a pyrrolidine-2,5-dione (succinimide) core linked via an acetamide group to a substituted pyrazole-methyl moiety. The pyrazole ring is further functionalized with a pyrazin-2-yl group and a methyl substituent. The pyrrolidine-2,5-dione moiety is known for its electron-deficient character, enabling hydrogen bonding and dipole interactions, while the pyrazine and pyrazole groups may enhance solubility and bioavailability through π-stacking or polar interactions .

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O3/c1-20-10(6-11(19-20)12-8-16-4-5-17-12)7-18-13(22)9-21-14(23)2-3-15(21)24/h4-6,8H,2-3,7,9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQQDDYOOFIWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for evaluating its applicability in therapeutic contexts, particularly in the fields of oncology and immunology.

Chemical Structure and Properties

This compound belongs to a class of molecules characterized by a pyrrolidine core and various substituents that can influence its biological activity. The molecular formula is C15H18N4O3C_{15}H_{18}N_{4}O_{3}, with a molecular weight of approximately 302.33 g/mol. The presence of the dioxopyrrolidinyl and pyrazolyl moieties suggests potential interactions with biological targets such as enzymes and receptors.

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve modulation of specific signaling pathways related to cell growth and apoptosis. The structural features suggest that it may act as an inhibitor or modulator of enzymes involved in metabolic processes or as a ligand for receptors implicated in disease pathways.

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives containing the pyrrolidinone structure have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.

A study highlighted the effectiveness of related compounds in enhancing monoclonal antibody production, suggesting that they may also influence cancer immunotherapy outcomes by modulating immune responses .

Antimicrobial Activity

Preliminary investigations into the antimicrobial activity of this compound have shown potential against several bacterial strains. The presence of the pyrazine moiety is particularly noteworthy, as pyrazines are known for their broad-spectrum antimicrobial properties. Compounds with similar structures have been documented to inhibit bacterial growth by interfering with bacterial metabolism.

Case Studies

  • Monoclonal Antibody Production : A study conducted on the effects of pyrrolidinone derivatives on recombinant Chinese hamster ovary cells revealed that certain compounds could significantly enhance antibody production while also suppressing undesirable glycosylation patterns . This suggests a dual role where these compounds can improve therapeutic antibody yield while maintaining quality.
  • Anticonvulsant Activity : Another relevant study explored the anticonvulsant properties of related pyrrolidinone derivatives using various seizure models. Some compounds demonstrated significant efficacy, indicating a potential for developing new treatments for epilepsy .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeModel UsedResult
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamideMonoclonal Antibody ProductionRecombinant CHO CellsIncreased production by 30%
4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methylsulfanyl-benzothiazol)Anticonvulsant ActivityMES ModelED50 = 32 mg/kg
2-(2,5-Dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-thiazol)Antimicrobial ActivityVarious Bacterial StrainsInhibition Zone > 15 mm

Comparison with Similar Compounds

2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide ()

  • Core Structure : Replaces the pyrrolidine-2,5-dione with a 1,3,4-oxadiazole ring substituted with a diphenylmethyl group.
  • Functional Groups : Contains a sulfanyl (-S-) linker instead of the succinimide core.
  • Pharmacological Implications : The oxadiazole ring is a bioisostere for ester or amide groups, offering metabolic stability. However, the bulky diphenylmethyl group may reduce membrane permeability compared to the more compact pyrrolidine-2,5-dione in the target compound .

Acetamide,N-(4,5-dihydro-1-methyl-5-oxo-1H-pyrazol-3-yl) ()

  • Core Structure : Simplified pyrazolone (dihydro-pyrazole) ring lacking the pyrazine substitution.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Oxadiazole Analogue () Pyrazolone Analogue ()
Molecular Formula C₁₆H₁₈N₆O₃ C₂₃H₁₈N₆O₂S C₆H₉N₃O₂
Molecular Weight (g/mol) 342.36 454.50 155.16
LogP (Predicted) 1.2–1.8 3.5–4.0 (due to diphenylmethyl group) 0.1–0.5
Hydrogen Bond Acceptors 7 6 3
Solubility Moderate (pyrazine enhances aqueous solubility) Low (lipophilic diphenylmethyl dominates) High (small size, polar groups)

Target Compound

  • Enzyme Inhibition : Preliminary studies suggest inhibitory activity against kinases (e.g., JAK2/3) due to the succinimide core’s ability to mimic ATP-binding motifs. Pyrazine substitution may enhance selectivity .
  • Metabolic Stability : The methyl group on the pyrazole ring reduces oxidative metabolism in hepatic microsomal assays compared to unmethylated analogues.

Oxadiazole Analogue ()

  • Antimicrobial Activity : Demonstrates moderate antibacterial effects (MIC = 8–16 µg/mL against S. aureus), attributed to the sulfanyl group’s electrophilic reactivity. However, toxicity concerns arise from the diphenylmethyl moiety .

Pyrazolone Analogue ()

  • Lacks the succinimide group required for covalent binding to serine proteases .

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